molecular formula C32H54N2O14 B8114384 TCO-PEG8-NHS ester

TCO-PEG8-NHS ester

Cat. No.: B8114384
M. Wt: 690.8 g/mol
InChI Key: QTIJRGCLYYSKEU-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCO-PEG8-NHS ester is a complex organic compound that features a cyclooctene moiety and multiple ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCO-PEG8-NHS ester typically involves multi-step organic synthesis. The starting materials may include cyclooctene, ethylene oxide, and other reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The process is optimized to maximize efficiency, reduce waste, and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

TCO-PEG8-NHS ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The ethoxy groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, TCO-PEG8-NHS ester is used as a building block for the synthesis of more complex molecules. Its multiple ethoxy groups make it a versatile intermediate for creating polymers and other macromolecules.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its unique structure allows for the exploration of binding affinities and mechanisms of action.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic properties. The presence of the cyclooctene moiety and ethoxy groups may impart specific biological activities, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of advanced materials, coatings, and adhesives. Its chemical properties make it suitable for creating products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of TCO-PEG8-NHS ester involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate
  • (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]pentanoate

Uniqueness

What sets TCO-PEG8-NHS ester apart from similar compounds is its specific combination of functional groups

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54N2O14/c35-29-8-9-30(36)34(29)48-31(37)10-12-39-14-16-41-18-20-43-22-24-45-26-27-46-25-23-44-21-19-42-17-15-40-13-11-33-32(38)47-28-6-4-2-1-3-5-7-28/h1-2,28H,3-27H2,(H,33,38)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIJRGCLYYSKEU-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54N2O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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